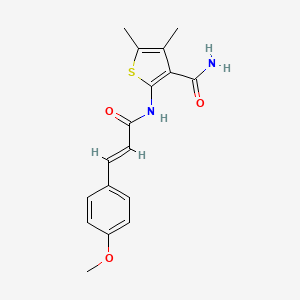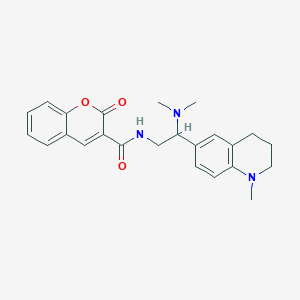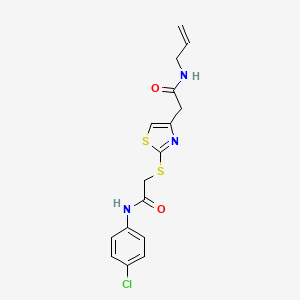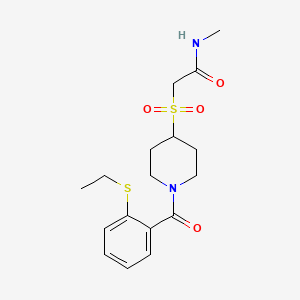
(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an acrylamide group (a functional group consisting of an acryl group conjugated to an amide), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a conjugated system, which could give it interesting optical and electronic properties. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and spectral properties (UV-Vis, IR, NMR) would need to be determined experimentally .科学的研究の応用
Synthesis and Characterization
Research has led to the synthesis of various compounds related to (E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide , focusing on their structural characterization and potential applications. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in developing potential therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antibacterial Activities
Compounds structurally related to (E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide have shown promising antimicrobial and antibacterial properties. Hegab et al. (2009) reported on the synthesis of dimers and cycloadducts of Diels-Alder type with good antimicrobial activity, underscoring the potential of these compounds in antimicrobial applications (Hegab, Elmalah, & Gad, 2009).
Material Science Applications
In material science, derivatives of (E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide have been studied for their properties and applications. Fukushima et al. (2003) explored the synthesis of ionic-bonded negative photosensitive polyimides with pendant aminoalkyl (meth)acrylamide groups, demonstrating the compound's utility in developing photosensitive materials (Fukushima, Oyama, & Tomoi, 2003).
Corrosion Inhibition
The role of acrylamide derivatives in corrosion inhibition has been investigated, indicating that these compounds can effectively protect metals against corrosion in various environments. Abu-Rayyan et al. (2022) studied the corrosion inhibition effects of acrylamide derivatives on copper in nitric acid solutions, showcasing their potential as corrosion inhibitors (Abu-Rayyan et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-11(2)23-17(15(10)16(18)21)19-14(20)9-6-12-4-7-13(22-3)8-5-12/h4-9H,1-3H3,(H2,18,21)(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVSCPGWVMDGPB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)
![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)


![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)


![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)
![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)